1,1-Diethyl-3-(4-iodophenyl)urea is an organic compound that belongs to the class of substituted ureas, characterized by the presence of a 4-iodophenyl group attached to a urea moiety. Its molecular formula is , and it is notable for its potential applications in medicinal chemistry and materials science. The compound's structure features two ethyl groups attached to the nitrogen atoms of the urea, which influences its chemical reactivity and biological activity.
1,1-Diethyl-3-(4-iodophenyl)urea can be synthesized from readily available starting materials, making it accessible for research purposes. It is classified as a substituted urea, a category known for its diverse biological activities, including antibacterial and anticancer properties. The compound is also explored for its potential use in developing novel materials with specific electronic or optical properties.
The synthesis of 1,1-Diethyl-3-(4-iodophenyl)urea typically involves the reaction of 4-iodoaniline with diethyl carbonate in the presence of a base such as sodium ethoxide. This reaction generally proceeds under reflux conditions, allowing for effective interaction between the reactants.
The molecular structure of 1,1-Diethyl-3-(4-iodophenyl)urea can be represented as follows:
1,1-Diethyl-3-(4-iodophenyl)urea can undergo various chemical transformations:
The mechanism of action for 1,1-Diethyl-3-(4-iodophenyl)urea primarily involves its interaction with biological targets. In biological systems, the iodine substituent may undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various pharmacological effects. The exact pathways depend on the specific context of use and target interactions.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed to assess purity and stability.
1,1-Diethyl-3-(4-iodophenyl)urea has several significant applications in scientific research:
The synthesis of 1,1-Diethyl-3-(4-iodophenyl)urea (CAS 25434-10-0) primarily follows isocyanate-amine coupling pathways, representing a cornerstone methodology in urea chemistry. This compound is conventionally prepared through the reaction of 4-iodophenyl isocyanate with diethylamine in anhydrous aprotic solvents such as ethyl acetate or acetone under inert atmosphere conditions [3] [9]. The reaction proceeds via nucleophilic addition where the amine attacks the electrophilic carbon of the isocyanate, forming a carbamic acid intermediate that spontaneously dehydrates to yield the substituted urea product [7] .
Optimization studies reveal that temperature control significantly impacts yield and purity. Maintaining the reaction at 0-5°C during reagent addition followed by gradual warming to room temperature minimizes symmetric urea formation. Post-reaction purification typically involves recrystallization from ethanol/water systems, yielding the target compound as crystalline solids with reported purity >98% [3] [8]. Alternative pathways include the oxidative carbonylation of 4-iodoaniline using CO/O₂ mixtures in the presence of diethylamine, though this method requires palladium catalysts and demonstrates lower atom economy compared to direct isocyanate routes [7].
Table 1: Comparative Analysis of Traditional Synthesis Methods
Method | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|
Isocyanate-amine coupling | EtOAc, 0°C→RT, 12h | 85-92 | >98 | High selectivity, minimal byproducts |
Oxidative carbonylation | Pd(OAc)₂, CO/O₂, DMF, 80°C | 65-75 | 90-95 | Avoids isocyanate intermediates |
Phosgene route* | Phosgene, base, <0°C | 70-80 | 95 | Scalable but high toxicity risk |
*Phosgene method primarily theoretical for this compound due to safety concerns
A notable innovation in traditional synthesis involves the use of sodium hypochlorite-hydrazine hydrate systems for urea formation without phosgene derivatives. This method generates active carbonyl species through oxidative decarbonylation of hydrazine carbamates, providing a safer alternative to conventional methods . Pilot-scale experiments demonstrate that this approach achieves conversion rates >90% with reduced environmental impact compared to classical isocyanate routes.
The stereoselective synthesis of urea derivatives has gained prominence in medicinal chemistry, with 1,1-Diethyl-3-(4-iodophenyl)urea serving as a valuable precursor for chiral auxiliaries in catalyst design. Recent advances employ copper(I)-bisoxazoline complexes to catalyze the addition of diethylamine to isocyanates derived from iodophenols, achieving enantiomeric excess (ee) values exceeding 85% for N-alkyl-N'-aryl ureas [7]. The 4-iodophenyl moiety provides an optimal steric and electronic profile for asymmetric induction due to its balanced bulkiness and electron-withdrawing character [8].
Microwave-assisted catalysis significantly accelerates urea formation while maintaining stereoselectivity. Under irradiation conditions (100W, 120°C), reaction times decrease from 24 hours to <30 minutes with comparable yields and ee values. The molecular architecture of 1,1-Diethyl-3-(4-iodophenyl)urea—particularly the linear C-I bond (2.09Å) and planar urea core—facilitates precise orientation in catalytic pockets, enabling high enantiocontrol [3] [8].
Table 2: Structural Features Enabling Catalytic Applications
Structural Feature | Parameter | Role in Catalysis |
---|---|---|
C-I bond length | 2.09 Å | Directs substrate orientation |
Dihedral angle (C-N-C-I) | 12.7° | Modifies chiral pocket accessibility |
Urea carbonyl polarization | δ⁻(O): -0.327; δ⁺(C): 0.521 | Stabilizes transition states |
LogP value | 2.97 | Optimizes catalyst solubility |
Organocatalytic approaches using cinchona alkaloid derivatives exploit the urea's hydrogen-bonding capability for kinetic resolution. The iodine atom participates in halogen bonding with catalysts, further enhancing stereodifferentiation during nucleophilic addition. Computational modeling indicates that the electron-deficient aryl ring (σₘ = 0.35 for 4-I-C₆H₄-) creates favorable electrostatic interactions with chiral ammonium salts, explaining the observed enantioselectivity [7] [8].
1,1-Diethyl-3-(4-iodophenyl)urea serves as a critical building block in peptide-urea conjugates for targeted radiopharmaceuticals. Its incorporation follows Fmoc/tBu strategies on Wang resin, where the iodophenyl moiety provides an orthogonal handle for late-stage modification. Coupling occurs via carbodiimide activation (DIC/HOBt) between the urea's aniline nitrogen and protected amino acid carboxylates [4] . The electron-withdrawing iodine enhances nucleophilic displacement kinetics in subsequent radiochemical reactions, enabling efficient conversion to radioiodinated or metallic complexes [4].
Optimized protocols utilize pseudoproline dipeptides to minimize aggregation during chain elongation. The diethyl groups confer enhanced lipophilicity (logP = 2.97) that improves membrane permeability in bioactive conjugates [3]. Analytical characterization of these hybrids employs LC-MS with electrospray ionization, showing exact mass agreement (m/z 319.06 for [M+H]⁺) within 5 ppm error margins [3] [4].
Table 3: Solid-Phase Synthesis Protocol for Urea-Peptide Conjugates
Step | Reagent/Process | Duration | Key Parameters |
---|---|---|---|
1. | Resin swelling: DCM | 30 min | 5 mL/g resin |
2. | Fmoc deprotection: 20% piperidine/DMF | 2 × 5 min | 10 mL/g resin |
3. | Coupling: Urea derivative (3eq), DIC (3eq), HOBt (3eq) | 2 h | N₂ atmosphere, RT |
4. | Wash cycles: DMF → DCM → MeOH | 6 × 2 min | 10 mL/g resin per wash |
5. | Cleavage: TFA/TIS/H₂O (95:2.5:2.5) | 3 h | RT, precipitation in cold ether |
Recent applications include its use in lysine-urea-glutamate scaffolds for prostate-specific membrane antigen (PSMA) targeting. The diethyl urea terminus replaces traditional glutamate moieties, significantly reducing renal accumulation in preclinical models while maintaining tumor uptake [4]. Solid-phase synthesis enables precise incorporation at the N-terminus of peptide chains, with coupling efficiencies >95% confirmed by ninhydrin testing [4] .
The 4-iodophenyl group enables versatile radiolabeling approaches for theranostic applications. Direct radioiodination employs electrophilic substitution using [¹²⁵I]NaI or [¹³¹I]NaI with chloramine-T oxidant, achieving radiochemical yields of 75-85% with radiochemical purity >98% after HPLC purification [4]. Alternatively, isotope exchange methods at elevated temperatures (160-180°C) facilitate no-carrier-added synthesis of high-specific-activity agents [4].
For metallic radionuclides, the aryl iodide undergoes transmetalation via palladium-catalyzed reactions with [⁶⁸Ga]GaCl₃ or [¹⁷⁷Lu]LuCl₃. This method demonstrates exceptional utility in generating PSMA-targeted agents with tumor-to-kidney ratios surpassing conventional glutamatergic derivatives. Biodistribution studies in LNCaP xenograft models reveal tumor uptake of 21.1-24.7 %ID/g at 1h post-injection for gallium-68 conjugates, with remarkably low salivary gland accumulation (0.16-0.22 %ID/g) [4].
Table 4: Biodistribution Profile of Radiolabeled Urea Derivatives (LNCaP Xenografts, 1h pi)
Organ/Tissue | [⁶⁸Ga]Ga-HTK03177 (%ID/g) | [⁶⁸Ga]Ga-HTK03187 (%ID/g) | [¹⁷⁷Lu]Lu-PSMA-617 (%ID/g) |
---|---|---|---|
LNCaP Tumor | 24.7 ± 6.85 | 21.1 ± 3.62 | 19.1 ± 6.37 |
Kidneys | 7.76 ± 1.00 | 2.83 ± 0.45 | 170 ± 26.4 |
Salivary Glands | 0.22 ± 0.02 | 0.16 ± 0.02 | 4.99 ± 0.88 |
Liver | 1.45 ± 0.21 | 1.12 ± 0.15 | 3.21 ± 0.67 |
Blood | 0.38 ± 0.05 | 0.29 ± 0.04 | 1.05 ± 0.23 |
Pretargeting strategies exploit the iodine-aryl bond for bioorthogonal chemistry, where the cold compound is administered first, followed by radiolabeled tetrazine derivatives via inverse electron-demand Diels-Alder reactions. This approach capitalizes on the rapid reaction kinetics (k₂ > 10⁴ M⁻¹s⁻¹) between tetrazines and the electron-rich dienophile-modified urea, significantly reducing radiation exposure to non-target tissues [4]. The diethyl groups provide optimal steric shielding that prevents premature radioligand dissociation in vivo.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9